1,1,4,7,10,10-Hexamethyltriethylenetetramine

Descripción

Fundamental Molecular Structure and Composition

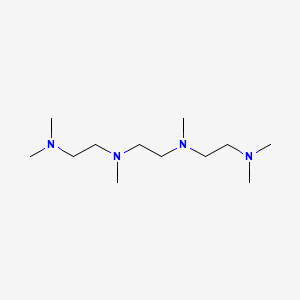

1,1,4,7,10,10-Hexamethyltriethylenetetramine possesses the molecular formula C₁₂H₃₀N₄ with a molecular weight of 230.39 Da. The compound's systematic IUPAC designation is N'-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine, reflecting its complex polyamine structure. The molecule contains four nitrogen atoms strategically positioned within a flexible alkyl chain framework, creating multiple potential coordination sites for metal binding.

The structural backbone consists of three ethylene bridges connecting four nitrogen centers, with each terminal nitrogen bearing two methyl substituents and the internal nitrogens each carrying a single methyl group. This arrangement generates a linear tetradentate ligand capable of adopting various conformations depending on coordination requirements. The presence of tertiary amine functionalities throughout the molecule contributes to its basic character and metal-binding capabilities.

The compound exhibits significant conformational flexibility due to rotation around carbon-carbon and carbon-nitrogen bonds within the polyethylene chain. This flexibility enables the molecule to adapt its geometry to accommodate different metal coordination preferences while maintaining favorable electronic interactions. The methyl substituents on each nitrogen atom serve both to enhance basicity and to provide steric bulk that influences coordination selectivity.

Stereochemical Considerations and Conformational Analysis

The stereochemical configuration of this compound involves multiple chiral centers generated upon coordination to metal ions, though the free ligand itself lacks inherent chirality. When binding to metal centers, the ligand can adopt various coordination modes that result in different stereochemical outcomes depending on the number of nitrogen atoms involved in bonding.

Crystallographic studies have revealed that the ligand does not necessarily utilize all four nitrogen atoms simultaneously in coordination complexes. Research on yttrium complexes demonstrates that only three of the four possible nitrogen atoms participate in bonding to the metal centers, leaving one nitrogen uncoordinated. This selective coordination behavior reflects the balance between maximizing favorable metal-ligand interactions and minimizing unfavorable steric interactions.

The conformational preferences of this compound are influenced by both intramolecular electronic effects and intermolecular packing forces in the solid state. The flexible ethylene linkers allow the molecule to adopt extended, folded, or spiral conformations as dictated by coordination requirements and crystal packing considerations. Nuclear magnetic resonance studies indicate rapid conformational exchange in solution, consistent with low barriers to rotation around the alkyl chain bonds.

Propiedades

IUPAC Name |

N'-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-13(2)7-9-15(5)11-12-16(6)10-8-14(3)4/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFKOMDBEKIATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062836 | |

| Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-10-1 | |

| Record name | Hexamethyltriethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,7,10,10-Hexamethyltriethylenetetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3083-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis[2-(dimethylamino)ethyl]-N1,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(2-(dimethylamino)ethyl)-N,N'-dimethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis[2-(dimethylamino)ethyl]-N,N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLTRIETHYLENETETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OAF7T9SCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Stepwise Alkylation of Triethylenetetramine

A plausible route involves sequential alkylation of triethylenetetramine (TETA) using methylating agents like methyl iodide or dimethyl sulfate. This method allows selective methylation of primary and secondary amines:

-

Primary Amine Methylation :

React TETA with methyl iodide in a polar aprotic solvent (e.g., tetrahydrofuran) under alkaline conditions to convert primary amines to tertiary amines. -

Secondary Amine Methylation :

Introduce a second equivalent of methyl iodide to methylate remaining secondary amines, using a bulky base (e.g., potassium tert-butoxide) to minimize over-alkylation.

Reaction Conditions :

-

Temperature: to

-

Solvent: Tetrahydrofuran or dichloromethane

Challenges :

Reductive Amination of Ethylenediamine Derivatives

An alternative approach employs reductive amination of pre-methylated ethylenediamine intermediates. For example:

-

Synthesize -dimethylethylenediamine via reductive amination of ethylenediamine with formaldehyde and hydrogen gas over a palladium catalyst.

-

Couple two equivalents of -dimethylethylenediamine using a dihalide (e.g., 1,2-dibromoethane) to form the tetramine backbone.

Advantages :

Limitations :

-

Requires multiple purification steps to isolate intermediates.

Industrial-Scale Production and Purification

While proprietary industrial methods are undisclosed, laboratory-scale protocols emphasize distillation and chromatography for purification:

| Step | Method | Conditions |

|---|---|---|

| Crude Product Isolation | Liquid-liquid extraction | Dichloromethane/water system |

| Solvent Removal | Rotary evaporation | |

| Final Purification | Fractional distillation |

Post-synthesis analysis via gas chromatography (GC) typically confirms a purity >95.0%, with non-aqueous titration verifying >98.0% purity.

Applications Informing Synthetic Design

HMTETA’s role as a ligand in ATRP demands high purity to prevent catalyst deactivation. For example, CuBr/HMTETA complexes require ligand purity >98.0% to maintain polymerization control. This specification drives the need for meticulous distillation and inert gas storage during synthesis.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary synthetic strategies:

| Parameter | Stepwise Alkylation | Reductive Amination |

|---|---|---|

| Yield | 40–60% | 25–35% |

| Purity | >95% (GC) | >90% (GC) |

| Scalability | Industrial feasible | Limited to lab scale |

| Byproduct Toxicity | High (methyl iodide) | Moderate (formaldehyde) |

Análisis De Reacciones Químicas

Types of Reactions: 1,1,4,7,10,10-Hexamethyltriethylenetetramine undergoes various chemical reactions, including:

Coordination Reactions: It acts as a ligand, forming complexes with metal ions such as copper bromide.

Polymerization Reactions: It is used in atom-transfer radical polymerization (ATRP) to synthesize copolymers.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts like copper bromide under inert atmosphere conditions.

Polymerization Reactions: Involve monomers such as N,N-dimethylamino-2-ethyl methacrylate and catalysts like copper bromide.

Major Products Formed:

Coordination Complexes: Metal-ligand complexes with enhanced stability and reactivity.

Polymers: Copolymers with specific properties tailored for various applications.

Aplicaciones Científicas De Investigación

Polymer Synthesis

HMTETA is primarily used as a reagent in the synthesis of linear random copolymers.

- Copolymers : It has been utilized in the copolymerization of poly(ε-caprolactone) with N,N-dimethylamino-2-ethyl methacrylate through atom-transfer radical polymerization (ATRP). This method allows for the creation of polymers with tailored properties suitable for biomedical applications .

Table 1: Polymerization Applications of HMTETA

Catalysis

HMTETA plays a crucial role as a ligand in various catalytic processes.

- Catalytic Complexes : When complexed with copper bromide (CuBr), HMTETA forms a catalytic complex that significantly enhances the efficiency of polymerization reactions. This complex has shown to be effective in open-air conditions, facilitating environmentally friendly chemical recycling processes .

Table 2: Catalytic Applications of HMTETA

| Catalyst System | Ligand Used | Application | Reference |

|---|---|---|---|

| CuBr-HMTETA Complex | HMTETA | ATRP for polymer synthesis | |

| Open-Air Recycling | HMTETA | Depolymerization of ATRP-synthesized polymers |

Curing Agent

Beyond polymer synthesis and catalysis, HMTETA serves as a curing agent for epoxy resins.

- Mechanical Properties Enhancement : The incorporation of HMTETA into epoxy formulations improves the mechanical properties and thermal stability of the resulting materials. This makes it valuable in industries requiring high-performance composites .

Table 3: Curing Applications of HMTETA

| Application Type | Description | Reference |

|---|---|---|

| Epoxy Resins | Enhances mechanical properties and thermal stability |

Case Study 1: Biomedical Polymers

In a study published by MDPI, researchers synthesized well-defined polycationic copolymers using HMTETA as a ligand. The copolymers exhibited promising properties for drug delivery applications due to their controlled release capabilities and biocompatibility .

Case Study 2: Environmental Sustainability

A research article highlighted the use of HMTETA in open-air chemical recycling processes. The study demonstrated that using HMTETA as part of catalytic systems allowed for efficient depolymerization of synthetic polymers, contributing to sustainable practices in polymer chemistry .

Mecanismo De Acción

The mechanism of action of 1,1,4,7,10,10-Hexamethyltriethylenetetramine primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and polymerization reactions. The molecular targets include metal ions such as copper, and the pathways involved often relate to radical polymerization processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares HMTETA with structurally related polyamines and ligands:

Reaction-Specific Performance

Alkylation Reactions

- HMTETA accelerates the alkylation of 1-tetralone lithium enolates with alkyl halides, achieving >90% yield under optimized conditions. Its steric bulk prevents side reactions like enolate aggregation .

- PMDETA shows moderate rate enhancement but requires higher temperatures, leading to ~75% yield in comparable reactions .

ATRP Efficiency

- HMTETA enables precise control over poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) synthesis, yielding polymers with Đ (dispersity) < 1.2 .

- HMTA serves as both ligand and reducing agent in AGET ATRP but is restricted to aqueous systems, limiting its utility in hydrophobic monomer polymerization .

Glucuronidation Catalysis

- HMTETA outperforms other polyamines (e.g., triethylenetetramine) in Koenigs-Knorr glucuronidation of deactivated nitrophenols, achieving 95% yield via dual roles: base activation and byproduct sequestration .

Economic and Practical Considerations

- Cost: HMTA is cheaper than HMTETA but lacks versatility in non-aqueous systems .

- Solubility : HMTETA’s branched structure improves solubility in organic solvents (e.g., acetone, THF) compared to HMTA .

Actividad Biológica

Overview

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) is a polyamine compound characterized by the molecular formula C₁₂H₃₀N₄. It is primarily utilized in coordination chemistry as a ligand and plays a crucial role in various biochemical and synthetic applications. This article reviews the biological activity of HMTETA, focusing on its mechanisms of action, cellular effects, and applications in research and medicine.

HMTETA exhibits significant biological activity through its interactions with metal ions and biomolecules. The compound can form stable complexes with metal ions such as copper, which enhances its catalytic properties in biochemical reactions.

- Metal Ion Complexation : HMTETA acts as a ligand in coordination chemistry, forming complexes that can catalyze reactions such as polymerization and glucuronidation .

- Cell Signaling Modulation : By influencing enzyme activity through metal ion interactions, HMTETA can alter cell signaling pathways and metabolic processes .

Cellular Effects

Research indicates that HMTETA can affect various cellular processes:

- Gene Expression : The compound has been shown to influence gene expression by modulating the activity of transcription factors through its interaction with metal ions .

- Cell Viability : Studies suggest that HMTETA may induce transient permeabilization of biological membranes without causing permanent damage to cells. For instance, it allows the uptake of otherwise impermeant molecules while maintaining cell viability above 80% .

Case Studies

- Polymerization Reactions : HMTETA has been employed in the synthesis of copolymers via atom-transfer radical polymerization (ATRP). In a study involving the copolymerization of poly(ε-caprolactone) with N,N-dimethylamino-2-ethyl methacrylate using HMTETA as a catalyst, researchers achieved high conversion rates and controlled molecular weights .

- Antiproliferative Activity : In vitro studies demonstrated that HMTETA exhibits antiproliferative effects on cancer cell lines. The compound was evaluated for its ability to inhibit cell growth and modulate apoptosis pathways .

- Bioconjugation Applications : HMTETA has been investigated for its potential in bioconjugate synthesis due to its ability to form stable complexes with biomolecules. This property is leveraged in drug delivery systems where precise control over polymer properties is essential .

Table 1: Summary of Biological Activities of HMTETA

Table 2: Polymerization Conditions Using HMTETA

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| ATRP of Poly(ε-caprolactone) | CuBr/HMTETA at 90 °C | ~75% |

| Synthesis of Copolymers | Anisole solvent | Variable |

Q & A

(Basic) What is the role of 1,1,4,7,10,10-Hexamethyltriethylenetetramine in controlled radical polymerization (CRP) methodologies?

This compound serves as a multidentate ligand in atom transfer radical polymerization (ATRP), stabilizing copper(I/II) catalysts to mediate equilibrium between active and dormant polymer chains . It also acts as a reducing agent in activator generated by electron transfer (AGET) ATRP systems, enabling controlled initiation under mild conditions . Methodologically, its use requires optimization of the ligand-to-metal ratio (typically 1:1 for CuBr) and compatibility with monomers (e.g., acrylonitrile, methacrylates) in solvents like acetonitrile or NMP .

(Advanced) How does this compound influence the kinetics of ATRP deactivation?

The deactivation rate coefficient () of Cu complexes with this compound can be quantified via single-pulse pulsed laser polymerization–electron paramagnetic resonance (SP-PLP-EPR) . Studies show is ~2 orders of magnitude lower than termination rates for small propagating radicals (e.g., dodecyl methacrylate), confirming chemically controlled deactivation . For precise measurements, reactions should include 15 wt% acetonitrile to stabilize radical decay profiles and minimize solvent effects .

(Basic) What safety protocols are critical when handling this compound?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors; maintain occupational exposure below 5.6 mg/m³ (8-hour TWA) .

- Emergency measures : For skin contact, rinse immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers, away from strong acids/oxidizers, in cool (<25°C), dry conditions .

(Advanced) How can researchers resolve contradictions in polydispersity index (PDI) outcomes when using this compound as a ligand?

Discrepancies in PDI often arise from ligand-metal coordination inefficiency or absence of CuCl₂ in the system. For example, this compound alone (without CuCl₂) yields higher PDIs (>1.5) in NIPAAm polymerizations due to poor control over radical termination . To mitigate this:

- Introduce secondary ligands (e.g., Me₆TREN) or adjust Cu²⁺/Cu⁺ ratios .

- Optimize reaction temperature (e.g., 35–100°C) and solvent polarity to enhance ligand activity .

(Basic) What physicochemical properties of this compound are critical for experimental design?

- Density : 0.847 g/mL at 25°C, affecting solvent layering in biphasic systems .

- Refractive index : , useful for monitoring reaction progress via inline spectroscopy .

- Solubility : Miscible in polar solvents (water, ethanol, chloroform) but insoluble in ether, guiding solvent selection for homogeneous reactions .

(Advanced) What are the environmental and decomposition hazards associated with this compound?

Thermal decomposition (>130°C) releases toxic gases (e.g., NOₓ, NH₃) . Under acidic conditions, it hydrolyzes to formaldehyde and methylamine, requiring neutralization (pH 7–10) before disposal . Environmental precautions include:

- Waste treatment : Collect in airtight containers and incinerate at approved facilities .

- Spill management : Absorb with inert materials (sand, vermiculite) and avoid discharge into waterways .

(Basic) How should this compound be purified for high-precision polymerization studies?

Purification involves vacuum distillation to remove impurities (e.g., oxidized byproducts). Pre-distillation steps include stirring with acetic acid to remove metal residues, followed by washing with ethanol/ether . Post-distillation, store under nitrogen to prevent moisture absorption .

(Advanced) How does this compound compare to PMDETA in ATRP efficiency?

While both are tertiary amine ligands, PMDETA (pentamethyldiethylenetriamine) often provides better control in aqueous ATRP due to stronger Cu⁺ coordination, reducing radical termination . However, this compound excels in non-polar media (e.g., toluene) and AGET systems due to its dual reducing/ligating capability . Comparative studies should evaluate monomer polarity , solvent choice, and targeted molecular weight distributions .

(Basic) What analytical techniques characterize this compound in polymer matrices?

- NMR spectroscopy : and NMR identify ligand integrity and coordination shifts (e.g., δ 2.2–2.5 ppm for N–CH₃ groups) .

- SEC/GPC : Monitor polymer molecular weight and PDI to assess ligand performance .

- FTIR : Track C–N stretching vibrations (1250–1350 cm⁻¹) to confirm ligand presence .

(Advanced) What methodologies quantify this compound’s reducing capacity in AGET ATRP?

Reducing efficiency is measured via cyclic voltammetry (E₁/2 for Cu²⁺/Cu⁺) and kinetic studies comparing induction periods with alternative reductants (e.g., ascorbic acid). Optimal reducing activity occurs at pH 7–9 , with stoichiometric ratios of 1:1 (ligand:Cu²⁺) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.